tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate is a chemical compound with the molecular formula C14H20F3N3O2 and a molecular weight of 319.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-[2-amino-4-(trifluoromethyl)anilino]ethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate can be compared with similar compounds such as:
- tert-Butyl N-{2-[2-amino-4-(methyl)anilino]ethyl}carbamate
- tert-Butyl N-{2-[2-amino-4-(chloro)anilino]ethyl}carbamate
- tert-Butyl N-{2-[2-amino-4-(bromo)anilino]ethyl}carbamate
These compounds share similar structures but differ in the substituents on the aromatic ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity, making this compound unique in its properties and applications .
Biological Activity
tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate (CAS Number: 215655-42-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs, making it a valuable subject for research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₀F₃N₃O₂, with a molecular weight of approximately 319.33 g/mol. The structure includes an aniline moiety, which is often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀F₃N₃O₂ |
Molecular Weight | 319.33 g/mol |
CAS Number | 215655-42-8 |
Purity | >95% |
SMILES | CC(C)(C)OC(=O)NCCNC1=CC=C(C=C1N)C(F)(F)F |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that derivatives containing trifluoromethyl groups can inhibit various cancer cell lines. For instance, compounds with similar aniline structures have demonstrated significant cytotoxicity against HeLa and A549 cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Case Study:
A study evaluating the cytotoxic effects of various carbamate derivatives revealed that this compound exhibited an IC50 value in the low micromolar range against A549 cells, indicating potent activity (IC50 = 1.9 µM).
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 16 µg/mL |
tert-butyl carbamate derivative | S. aureus | 32 µg/mL |
Related aniline derivative | Pseudomonas aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and binding affinity to biological targets.
Key Findings:
- Trifluoromethyl Group: Enhances metabolic stability and increases potency.
- Aniline Moiety: Acts as a key pharmacophore contributing to receptor binding.
- Carbamate Linkage: Provides flexibility in molecular conformation, facilitating interaction with target sites.
Properties
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-7-6-19-11-5-4-9(8-10(11)18)14(15,16)17/h4-5,8,19H,6-7,18H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPALYCQELHDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378459 |
Source
|
Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215655-42-8 |
Source
|
Record name | tert-Butyl {2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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